molecular formula C18H23NO2 B1273943 Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 137419-24-0

Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B1273943
CAS No.: 137419-24-0
M. Wt: 285.4 g/mol
InChI Key: HRTHPQOIDCOMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate is a spirocyclic compound characterized by its unique structure, where an indene and a piperidine ring are connected through a spiro carbon atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Biochemical Analysis

Biochemical Properties

Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate plays a crucial role in various biochemical reactions. It has been identified as a potent and selective non-peptide agonist for the human somatostatin receptor subtype 2 (sst2) . This interaction is significant because somatostatin receptors are involved in regulating the endocrine system and inhibiting the release of numerous secondary hormones. The compound’s interaction with sst2 is characterized by high affinity and selectivity, making it a valuable tool for studying somatostatin receptor functions and for potential therapeutic applications in diseases where these receptors are implicated.

Cellular Effects

The effects of Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the somatostatin receptor subtype 2 can lead to the inhibition of adenylate cyclase, reducing cyclic AMP levels and subsequently altering the activity of protein kinase A. This cascade of events can result in changes in gene expression and metabolic processes within the cell . Additionally, the compound’s ability to modulate these pathways makes it a potential candidate for therapeutic interventions in conditions such as cancer, where cell signaling and metabolism are often dysregulated.

Molecular Mechanism

At the molecular level, Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves binding to the somatostatin receptor subtype 2, where it acts as an agonist . This binding induces a conformational change in the receptor, activating downstream signaling pathways that inhibit adenylate cyclase activity. The reduction in cyclic AMP levels leads to decreased protein kinase A activity, which in turn affects various cellular processes, including gene expression and metabolic regulation. The compound’s high affinity and selectivity for sst2 are crucial for its effectiveness in modulating these pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, potentially altering its efficacy. Long-term studies have indicated that the compound can maintain its biological activity over extended periods, making it suitable for chronic treatment regimens in experimental settings.

Dosage Effects in Animal Models

The effects of Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively modulates somatostatin receptor activity without causing significant adverse effects . At higher doses, toxic effects have been observed, including alterations in liver and kidney function. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential toxicity. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biological response.

Metabolic Pathways

Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and excretion. These metabolic processes are crucial for regulating the compound’s bioavailability and duration of action. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to influence broader metabolic networks within the body.

Transport and Distribution

The transport and distribution of Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various subcellular compartments, where it exerts its biological effects. The distribution of the compound is influenced by its physicochemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes. Studies have shown that the compound can accumulate in tissues with high expression levels of somatostatin receptors, enhancing its therapeutic potential in targeted treatments.

Subcellular Localization

The subcellular localization of Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate is a key factor in its activity and function. The compound is directed to specific compartments within the cell, such as the plasma membrane, where it interacts with somatostatin receptors . Post-translational modifications and targeting signals play a crucial role in directing the compound to these locations. The localization of the compound to these specific sites is essential for its ability to modulate receptor activity and downstream signaling pathways effectively. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method includes the use of D-Tryptophan methyl ester, disuccinimidyl carbonate, and diisopropylethylamine in dichloromethane. The reaction mixture is stirred at room temperature, followed by purification through silica flash column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

  • Spiro-azetidin-2-one derivatives
  • Spiro-pyrrolidine derivatives
  • Spiro-oxindole derivatives
  • Spiro-pyran derivatives

Uniqueness: Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties such as enhanced stability and specific binding affinities. Compared to other spirocyclic compounds, it offers a unique combination of rigidity and flexibility, making it a valuable scaffold in drug design.

Properties

IUPAC Name

tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-17(2,3)21-16(20)19-12-10-18(11-13-19)9-8-14-6-4-5-7-15(14)18/h4-9H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTHPQOIDCOMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394700
Record name tert-Butyl 1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137419-24-0
Record name tert-Butyl 1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of indene (5.1 ml, 0.04 mol) in dry tetrahydrofuran (15 ml), cooled in an ice bath and maintained under an atmosphere of nitrogen, was added lithium bis (trimethylsilyl) amide (82 ml of a 1.0M solution in tetrahydrofuran, 0.08 mol), over 15 minutes. The mixture was stirred in the cold for 30 minutes, then added dropwise to a solution of N-tert-butyloxycarbonylbis (2-chloroethyl)amine (9.9 g, 0.04 mol) in tetrahydrofuran (200 ml), at 0° C. The mixture was stirred for 2 hours at this temperature, then allowed to warm to ambient temperature and stirred for a further 30 minutes. The solvent was removed in vacuo to leave a dark oil, which was chromatographed using 5:1 petrol:ether as the eluant, to give 1'-(tert-butyloxycarbonyl)spiro [indene-1,4'-piperidine] (7.1 g, 58%) as a pale yellow solid. N.M.R. (CDCl3) δ 1.28 (2H, d, J=12 Hz), 1.50 (9H, s), 2.00 (2H, t of d, J=12 and 4 Hz), 3.13 (2H, t of d, J=12 and 2 Hz), 4.20 (2H, m), 6.79 (1H, d, J=6 Hz), 6.84 (1H, d, J=6 Hz), 7.30 (4H, m).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
9.9 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In 60 ml of anhydrous tetrahydrofuran, 11.6 g (0.10 mole) of indene were dissolved, followed by the gradual dropwise addition of 200 ml (0.20 mole) of lithium bistrimethylsilylamide (a 1.0M tetrahydrofuran solution) for one hour under ice cooling. After stirring the reaction mixture for 30 minutes, 50 ml of a tetrahydrofuran solution of 24.2 g (0.10 mole) of N-t-butoxycarbonyl-bis(2-chloroethyl)amine were added dropwise to the reaction mixture for 20 minutes. The resulting mixture was further stirred for 2 hours under ice cooling. The reaction mixture was distilled under reduced pressure. The residue was purified by silica gel column chromatography (eluent; n-hexane:ethyl acetate=97:3), whereby 21.3 g (89%) of the title compound were obtained as white crystals.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
24.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 3
Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 4
Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 5
Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 6
Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.